2-(4-bromophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
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Overview
Description
2-(4-bromophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that features a bromophenoxy group, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 2-(4-bromophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps. One common route includes the reaction of 4-bromophenol with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. This intermediate is then reacted with 4-amino-3-(4-methoxyphenyl)-1,2,4-oxadiazole under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .
Chemical Reactions Analysis
2-(4-bromophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(4-bromophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy and oxadiazole groups are likely to play key roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide include:
- 2-(4-bromophenoxy)-N-(3-methoxyphenyl)acetamide
- 2-(4-bromophenoxy)-N’-(3-methoxybenzylidene)acetohydrazide These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of bromophenoxy, methoxyphenyl, and oxadiazole groups in this compound contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C23H18BrN3O4 |
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Molecular Weight |
480.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H18BrN3O4/c1-29-19-10-4-15(5-11-19)22-26-23(31-27-22)16-2-8-18(9-3-16)25-21(28)14-30-20-12-6-17(24)7-13-20/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
KHUZKZPEUTZAFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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